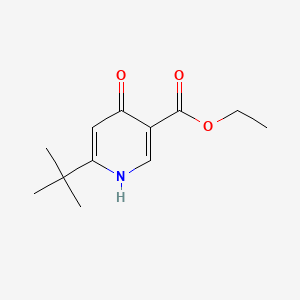

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride” is a compound that belongs to the class of tetrahydroisoquinolines . Tetrahydroisoquinolines are important structural motifs of various natural products and therapeutic lead compounds . They have been the subject of considerable research interest in recent years, particularly for the synthesis of their C (1)-substituted derivatives, which can act as precursors for various alkaloids displaying multifarious biological activities .

Synthesis Analysis

The synthesis of tetrahydroisoquinolines has been explored through various methods. Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored . Multicomponent reactions (MCRs) are also considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Chemical Reactions Analysis

Tetrahydroisoquinolines undergo various chemical reactions. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted . The use of prefunctionalized N-arylated/protected tetrahydroisoquinoline is indispensable for better reaction performance as otherwise nitrogen of unprotected tetrahydroisoquinoline can undergo oxidation .Aplicaciones Científicas De Investigación

Neuroprotection

“Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride” and its derivatives have been found to have neuroprotective properties. They have been shown to antagonize the behavioral syndrome produced by well-known neurotoxins . This suggests that they could be used in the treatment of neurodegenerative diseases .

Parkinson’s Disease

Research has shown that this compound can induce the formation of Lewy bodies, which are the most characteristic histopathological feature of Parkinson’s disease . This suggests that it could be used in the study and treatment of Parkinson’s disease .

Substance Abuse Treatment

“Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride” has been found to have anti-addictive properties. It has been shown to attenuate craving in cocaine self-administered rats . This suggests that it could be used in the treatment of substance abuse .

Dopamine Metabolism

This compound and its derivatives have been found to have effects on dopamine metabolism . This suggests that they could be used in the study and treatment of conditions related to dopamine metabolism .

Synthesis of Other Compounds

“Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride” can be used in the synthesis of other compounds. For example, it can be used in the Pictet–Spengler reaction to produce one substituted tetrahydroisoquinolines .

Study of Neurotoxicity

This compound has been used in the study of neurotoxicity. It has been shown to have effects on the in vivo binding of radioligand to pre-synaptic dopamine transporters . This suggests that it could be used in the study of neurotoxicity .

Mecanismo De Acción

Target of Action

Related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-metiq) have been shown to interact with dopaminergic neurons .

Mode of Action

It’s worth noting that 1-metiq, a related compound, has been shown to prevent the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (mpp (+)) and other endogenous neurotoxins . It has also been reported to demonstrate neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .

Biochemical Pathways

Related compounds like 1-metiq have been associated with the dopaminergic system .

Propiedades

IUPAC Name |

methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-13(2)8-14-7-10-9(12(15)16-3)5-4-6-11(10)13;/h4-6,14H,7-8H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVSEMFBAGPWBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C(C=CC=C21)C(=O)OC)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745266 |

Source

|

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203686-89-8 |

Source

|

| Record name | 8-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-4,4-dimethyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203686-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Prop-2-en-1-yl)selanyl]-L-alanine](/img/structure/B598804.png)

![7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B598813.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598815.png)

![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598821.png)